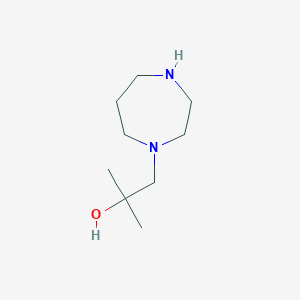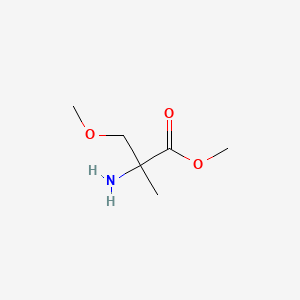![molecular formula C9H10N2 B1427070 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1448260-44-3](/img/structure/B1427070.png)
2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine, also known as DPP, is a heterocyclic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and has a unique structure that makes it an important molecule for drug discovery and other research purposes.
Scientific Research Applications
Anticancer Activity
Pyrrolyl-pyridine compounds, including those related to 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine, have shown promising anticancer activity. Research has revealed significant effects against various cancer cell lines, such as human cervical and breast cancer cells. These findings highlight the potential of pyrrolopyridine derivatives in cancer treatment (Mallisetty et al., 2023).
Anthelmintic Activity
Studies have demonstrated that certain pyrrolopyridine derivatives exhibit strong in vivo efficacy against parasitic nematodes. This suggests their potential use in developing new anthelmintic drugs (Jeschke et al., 2005).
Ligand-Receptor Interactions
Research into pyrrolo and pyrido analogues of cardiotonic agents has provided insights into ligand-receptor interactions through hydrogen-bond formation. This research is crucial for understanding molecular interactions in drug development (Dionne et al., 1986).
Supramolecular Chemistry
Pyrrolopyridine derivatives have been used in the synthesis of ligands for supramolecular chemistry. These compounds are instrumental in forming complex structures with potential applications in various fields (Schubert & Eschbaumer, 1999).
properties
IUPAC Name |
2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-9-8(10-5-6)4-7(2)11-9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNSPAJJBTXQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)







![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)
![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)
